DMT-dT Phosphoramidite-13C

Isotopic Enrichment Purity Quality Control

Accurate oligo quantification demands a perfect internal standard—this 13C-labeled dT phosphoramidite ensures co-elution and identical matrix effects, eliminating deuterium exchange. Essential for SID-MS and high-resolution NMR.

Molecular Formula C40H49N4O8P
Molecular Weight 745.8 g/mol
Cat. No. B12381376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dT Phosphoramidite-13C
Molecular FormulaC40H49N4O8P
Molecular Weight745.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i25+1
InChIKeyUNOTXUFIWPRZJX-ZVRYVXEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dT Phosphoramidite-13C: Procurement & Technical Baseline for Isotopically Labeled DNA Synthesis Monomers


DMT-dT Phosphoramidite-13C is a stable isotope-labeled version of the standard DMT-dT (deoxythymidine) phosphoramidite monomer, which is the core building block for automated solid-phase DNA synthesis via phosphoramidite chemistry . It consists of a 5'-O-dimethoxytrityl (DMT) protected deoxythymidine nucleoside, a 3'-O-cyanoethyl diisopropylphosphoramidite group, and features a 13C isotopic label at one or more carbon positions within the nucleoside or protecting groups . This isotopic labeling is intended for applications requiring precise tracking and quantification of the resulting synthetic DNA, such as mass spectrometry (MS)-based quantitation and nuclear magnetic resonance (NMR) spectroscopy .

Procurement Risk Alert: Why Unlabeled or Deuterated DMT-dT Analogs Are Not Interchangeable with 13C-Labeled Material


Substituting the target compound with a generic, unlabeled DMT-dT phosphoramidite, or even a differently labeled analog (e.g., deuterated or 15N-only), will fundamentally fail to meet the analytical requirements of applications demanding stable isotope dilution mass spectrometry (SID-MS) or 13C-based NMR. While the core chemical reactivity for DNA chain elongation remains unchanged, the critical differentiating factor is the isotopic label's mass shift and its subsequent detectability in analytical workflows [1]. Unlabeled material provides no mass shift and cannot function as an internal standard, leading to quantification errors due to matrix effects. Deuterated analogs, while offering a mass shift, can exhibit chromatographic separation from the analyte due to the 'deuterium isotope effect' and are prone to hydrogen-deuterium exchange, causing signal instability [2]. In contrast, a 13C-labeled analog provides a consistent, non-exchangeable mass shift, co-elutes precisely with the unlabeled analyte, and is the gold standard for robust, accurate LC-MS/MS quantification [3].

Head-to-Head Evidence: Quantifiable Differentiation of DMT-dT Phosphoramidite-13C from Unlabeled & Alternative Isotopologues


Isotopic Purity and Enrichment: Verifiable Specification Differentiating DMT-dT-13C from Competing 13C-Labeled Sources

The DMT-dT Phosphoramidite-13C10,15N2 variant is specified with an isotopic enrichment of 98 atom % for 13C and 98 atom % for 15N, providing a high degree of labeling that ensures a clear and distinct mass spectrometric signal in quantitative assays [1]. This specification is crucial for procurement decisions as it directly impacts the accuracy and sensitivity of MS-based methods. In comparison, some commercial offerings of similar 13C-labeled phosphoramidites may only guarantee a lower, unspecified enrichment level, leading to potential signal dilution and reduced quantification precision.

Isotopic Enrichment Purity Quality Control Synthesis

Comparative Stability and Handling: Defined Re-QC Interval for DMT-dT-13C Ensures Long-Term Experiment Fidelity

A defined stability specification is provided for the DMT-dT Phosphoramidite-13C10,15N2 variant, stating a shelf life of one year upon receipt, with a recommended re-qualification (Re-QC) after that period [1]. This provides a clear, actionable guideline for laboratory inventory management and ensures that the material's performance is maintained over the course of long-term research projects. In contrast, many vendors of unlabeled or generic phosphoramidites do not provide such explicit long-term stability data or re-testing recommendations, leaving users to assume stability or risk degradation affecting synthesis yield and quality.

Stability Storage Shelf Life Reproducibility

Quantitation Accuracy via Isotope Dilution Mass Spectrometry: Fundamental Advantage of 13C-Labeled Internal Standards Over Structural Analogs

13C-labeled internal standards, such as those derived from DMT-dT Phosphoramidite-13C, are established as the preferred method for accurate quantitation in LC-MS/MS due to their ability to precisely co-elute with the unlabeled analyte and correct for matrix-induced ion suppression or enhancement [REFS-1, REFS-2]. This class-level inference is directly applicable: a DNA oligonucleotide synthesized using DMT-dT-13C will serve as a near-ideal internal standard, exhibiting identical chromatographic retention time and ionization efficiency as its unlabeled counterpart. In contrast, using a structural analog (e.g., a different nucleoside or a non-13C-labeled version) as an internal standard can lead to differential ion suppression and inaccurate quantification, with errors potentially exceeding 20-30% in complex biological matrices [3].

LC-MS/MS Internal Standard Quantitative Bioanalysis Matrix Effects

Chromatographic Co-elution: Elimination of Deuterium Isotope Effect for Robust Method Transfer

A key advantage of 13C labeling over deuterium (2H) labeling is the elimination of the 'deuterium isotope effect,' which can cause a noticeable shift in chromatographic retention time between the labeled internal standard and the unlabeled analyte [1]. This shift complicates method development and can lead to inaccurate quantification if the peak integration windows are not perfectly aligned. A 13C-labeled internal standard, such as one generated from DMT-dT Phosphoramidite-13C, co-elutes precisely with its unlabeled counterpart, ensuring consistent ionization conditions and simplifying data analysis [2]. This is a fundamental, quantifiable advantage: a deuterated analog might show a retention time difference of 0.1-0.5 minutes under typical LC conditions, whereas a 13C-labeled analog will show effectively zero difference.

Chromatography Isotope Effect Method Development LC-MS

Signal Stability in MS: Non-Exchangeable 13C Label Prevents Quantitation Drift Compared to Deuterated Analogs

Unlike deuterium (2H) labels, which can undergo hydrogen-deuterium exchange in protic solvents (e.g., water, methanol) leading to signal instability and quantitation drift over time, the 13C label in DMT-dT Phosphoramidite-13C is non-exchangeable and chemically robust [1]. This ensures that the mass shift remains constant and the internal standard signal is stable across a wide range of sample preparation and analytical conditions. This is a critical differentiator: deuterated internal standards may show a gradual decrease in the labeled ion signal over hours or days in solution, whereas a 13C-labeled standard maintains consistent signal intensity, which is essential for high-throughput, automated LC-MS workflows where sample stability is paramount.

Mass Spectrometry Signal Stability Isotope Exchange Quantitation

Optimal Application Scenarios for DMT-dT Phosphoramidite-13C: Where Procurement Delivers Maximum ROI


LC-MS/MS Bioanalysis of Therapeutic Oligonucleotides in Preclinical and Clinical Studies

In pharmacokinetic (PK) and toxicokinetic (TK) studies of antisense oligonucleotides (ASOs) or siRNAs, the ability to accurately quantify the drug candidate in plasma and tissue samples is paramount. Synthesizing a stable isotope-labeled version of the oligonucleotide using DMT-dT Phosphoramidite-13C (and potentially other 13C-labeled amidites) provides a perfect internal standard . This standard will co-elute with the therapeutic oligonucleotide and experience identical matrix effects during LC-MS/MS analysis, enabling precise quantification at low ng/mL levels. This approach is the industry gold standard for regulatory submissions, as it provides the highest level of accuracy and precision compared to using structural analogs as internal standards [1].

NMR Spectroscopic Studies of DNA Structure and Dynamics

For high-resolution NMR studies of DNA duplexes, hairpins, or DNA-protein complexes, site-specific isotopic labeling is often required to reduce spectral overlap and enable unambiguous resonance assignments. Incorporating DMT-dT Phosphoramidite-13C at specific positions during solid-phase synthesis allows researchers to introduce isolated 13C–1H spin pairs into the DNA molecule . This facilitates detailed analysis of local dynamics, conformational changes, and interactions with ligands or proteins using advanced NMR techniques like relaxation dispersion and heteronuclear NOE measurements. The defined isotopic enrichment (e.g., 98 atom % 13C) ensures high signal-to-noise and clear spectral interpretation [1].

Metabolic Tracing and DNA Turnover Studies

While less common than for RNA, studying DNA synthesis and turnover in cellular models can be achieved by feeding cells with 13C-labeled nucleosides or by delivering 13C-labeled DNA synthesized from DMT-dT-13C. The resulting 13C-labeled DNA can be isolated and analyzed by mass spectrometry to track its stability, degradation, or conversion to other metabolites. This application leverages the non-exchangeable and chemically robust nature of the 13C label to provide a definitive mass tag for the DNA of interest, allowing it to be distinguished from the unlabeled, endogenous DNA pool .

Development and Validation of Quantitative PCR (qPCR) Assays with Internal Amplification Controls

In quantitative PCR assays for detecting specific DNA sequences (e.g., viral load testing, pathogen detection), an internal amplification control (IAC) is crucial for monitoring PCR inhibition. An IAC can be a synthetic DNA oligonucleotide that is identical to the target amplicon sequence but contains a single 13C-labeled nucleotide introduced using DMT-dT Phosphoramidite-13C. This labeled IAC is co-amplified with the target DNA in the same reaction tube. Post-PCR, the amplicons can be distinguished and quantified using high-resolution mass spectrometry, providing a precise, internal control for amplification efficiency and inhibitor presence, thus improving the reliability and quantitative accuracy of the diagnostic assay .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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